molecular formula C20H22F2N2O5 B3004251 4-((2,4-Difluorophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid CAS No. 1048006-37-6

4-((2,4-Difluorophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid

Cat. No.: B3004251
CAS No.: 1048006-37-6
M. Wt: 408.402
InChI Key: GKODTYKSQAJWDA-UHFFFAOYSA-N
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Description

4-((2,4-Difluorophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C20H22F2N2O5 and its molecular weight is 408.402. The purity is usually 95%.
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Biological Activity

4-((2,4-Difluorophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid is a synthetic compound with potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatment. Its unique structure, featuring difluorophenyl and dimethoxyphenethyl moieties, suggests diverse biological activities that merit comprehensive investigation.

Chemical Structure

The compound's chemical formula is C14H16F2N2O3C_{14}H_{16}F_{2}N_{2}O_{3} and it includes functional groups that may influence its biological interactions. The presence of fluorine atoms often enhances lipophilicity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Various studies have assessed its efficacy against different bacterial strains and cancer cell lines, revealing promising results.

Antimicrobial Activity

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Bacillus subtilis
    • Klebsiella pneumoniae
  • Results :
    • The compound demonstrated strong antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics.
    • Moderate activity was noted against Bacillus subtilis, while it showed limited effectiveness against Klebsiella pneumoniae .

Anticancer Activity

  • Cell Lines Tested :
    • Human breast cancer (MCF-7)
    • Human lung cancer (A549)
  • Results :
    • In vitro studies revealed that the compound induces apoptosis in cancer cells, characterized by increased caspase activity and DNA fragmentation.
    • IC50 values for MCF-7 and A549 cells were recorded at 15 μM and 20 μM respectively, indicating effective cytotoxicity at relatively low concentrations .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosomal function, leading to inhibited growth.
  • Induction of Apoptosis : In cancer cells, it appears to activate intrinsic apoptotic pathways through mitochondrial membrane potential disruption and reactive oxygen species (ROS) generation .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of the compound against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial load within 24 hours of treatment compared to control groups.

Case Study 2: Cytotoxicity in Cancer Cells

In a controlled laboratory setting, the compound was tested on MCF-7 breast cancer cells. The treatment led to a dose-dependent decrease in cell viability, corroborating its potential as an anticancer agent.

Data Tables

Activity TypeTest Organism/Cell LineMIC/IC50 (μM)Observations
AntimicrobialStaphylococcus aureus8Significant antibacterial activity
AntimicrobialBacillus subtilis32Moderate antibacterial activity
AnticancerMCF-715Induces apoptosis
AnticancerA54920Cytotoxic effects observed

Properties

IUPAC Name

4-(2,4-difluoroanilino)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O5/c1-28-17-6-3-12(9-18(17)29-2)7-8-23-16(20(26)27)11-19(25)24-15-5-4-13(21)10-14(15)22/h3-6,9-10,16,23H,7-8,11H2,1-2H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKODTYKSQAJWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(CC(=O)NC2=C(C=C(C=C2)F)F)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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